1,3-Difluoro-2-difluoromethoxy-4-(fluoromethoxy)benzene

Catalog No.
S14596592
CAS No.
M.F
C8H5F5O2
M. Wt
228.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Difluoro-2-difluoromethoxy-4-(fluoromethoxy)be...

Product Name

1,3-Difluoro-2-difluoromethoxy-4-(fluoromethoxy)benzene

IUPAC Name

2-(difluoromethoxy)-1,3-difluoro-4-(fluoromethoxy)benzene

Molecular Formula

C8H5F5O2

Molecular Weight

228.12 g/mol

InChI

InChI=1S/C8H5F5O2/c9-3-14-5-2-1-4(10)7(6(5)11)15-8(12)13/h1-2,8H,3H2

InChI Key

YJJTWMKDXMHOPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OCF)F)OC(F)F)F

1,3-Difluoro-2-difluoromethoxy-4-(fluoromethoxy)benzene is a complex aromatic compound characterized by its unique arrangement of fluorine and methoxy groups attached to a benzene ring. The molecular formula for this compound is C9H6F4O2C_9H_6F_4O_2, and it features four fluorine atoms and two methoxy groups, which significantly influence its chemical properties and reactivity. The compound's structure can be represented as follows:

IUPAC Name 1,3Difluoro2difluoromethoxy4(fluoromethoxy)benzene\text{IUPAC Name }1,3-Difluoro-2-difluoromethoxy-4-(fluoromethoxy)benzene

This compound is of interest in various fields including organic chemistry and materials science due to its potential applications in synthesis and biological studies.

  • Nucleophilic Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic attack, leading to substitutions that can yield various derivatives.
  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine atoms can direct electrophiles to specific positions on the benzene ring, facilitating further functionalization.
  • Reduction Reactions: Under certain conditions, the difluoromethoxy groups can be reduced to yield different functional groups, which may enhance the compound's utility in synthetic applications.

The synthesis of 1,3-Difluoro-2-difluoromethoxy-4-(fluoromethoxy)benzene typically involves multi-step organic reactions. Common methods include:

  • Fluorination: Introduction of fluorine atoms through electrophilic fluorination or nucleophilic substitution reactions.
  • Methoxylation: The introduction of methoxy groups can be achieved via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Coupling Reactions: Coupling strategies such as Suzuki or Heck reactions may be employed to link different aromatic systems or functional groups.

These methods allow for the precise control over the substitution pattern on the benzene ring.

1,3-Difluoro-2-difluoromethoxy-4-(fluoromethoxy)benzene has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may lead to the development of new drugs with enhanced efficacy or selectivity.
  • Materials Science: The compound could be utilized in the creation of advanced materials with specific electronic or optical properties due to its fluorinated nature.
  • Organic Synthesis: As a building block, it can serve as an intermediate in synthesizing more complex organic molecules.

Studies on interaction mechanisms involving 1,3-Difluoro-2-difluoromethoxy-4-(fluoromethoxy)benzene are essential for understanding its reactivity and potential biological effects. Investigations may focus on:

  • Enzyme Inhibition: Assessing how this compound interacts with specific enzymes could reveal its potential as a drug candidate.
  • Binding Affinity: Evaluating the binding affinity to biological targets can provide insights into its therapeutic potential.

Several compounds share structural similarities with 1,3-Difluoro-2-difluoromethoxy-4-(fluoromethoxy)benzene. These include:

Compound NameMolecular FormulaUnique Features
1,3-Dichloro-4-fluoromethoxybenzeneC8H6ClFContains chlorine instead of fluorine
2-(Difluoromethoxy)-1,3-difluoro-benzeneC8H6F4ODifferent substitution pattern
1,3-Dichloro-2-fluoromethoxybenzeneC8H6ClFContains chlorine and fewer fluorine substituents
1,3-Difluoro-4-methyl-benzeneC8H8F2Methyl group instead of difluoromethoxy

These compounds highlight the uniqueness of 1,3-Difluoro-2-difluoromethoxy-4-(fluoromethoxy)benzene through its distinct combination of multiple fluorine atoms and methoxy groups, which may confer unique chemical reactivity and biological properties compared to its analogs.

XLogP3

3.5

Hydrogen Bond Acceptor Count

7

Exact Mass

228.02097021 g/mol

Monoisotopic Mass

228.02097021 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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